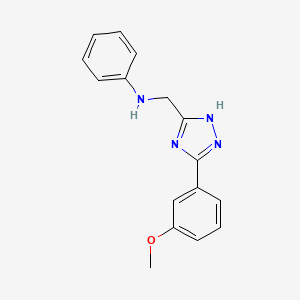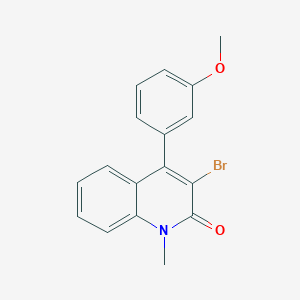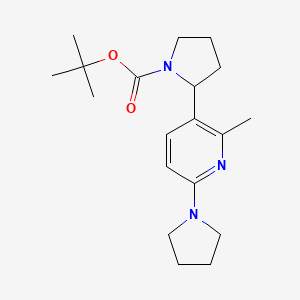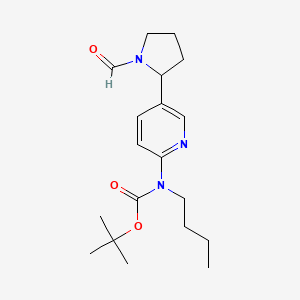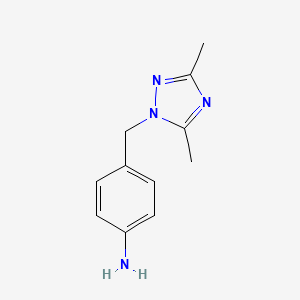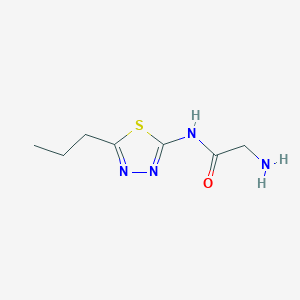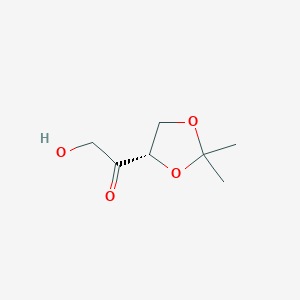
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyethanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone: The enantiomer of the compound with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another related compound with a carboxylate group instead of a hydroxyethanone group.
Uniqueness
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
UDEWEEBHLHMAOR-LURJTMIESA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)CO)C |
Canonical SMILES |
CC1(OCC(O1)C(=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


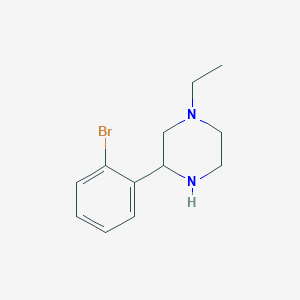
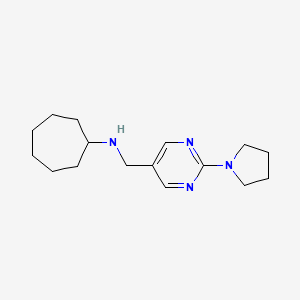
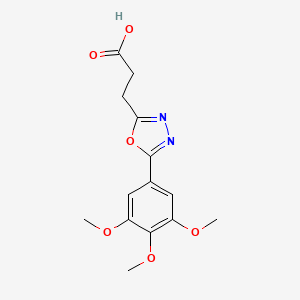
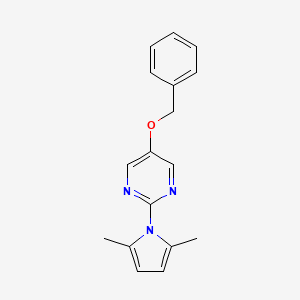
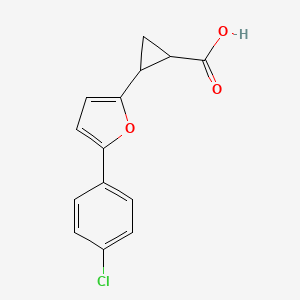
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
